3-Iodomethyl-piperidine hydrochloride

Description

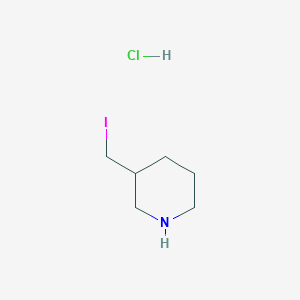

3-Iodomethyl-piperidine hydrochloride is a piperidine derivative featuring an iodomethyl (-CH₂I) substituent at the 3-position of the piperidine ring, with a hydrochloride salt form. Piperidine derivatives are critical intermediates in pharmaceutical synthesis due to their versatility in forming nitrogen-containing heterocycles. The iodomethyl group introduces unique reactivity, making this compound valuable in alkylation reactions and as a precursor for further functionalization.

Properties

IUPAC Name |

3-(iodomethyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12IN.ClH/c7-4-6-2-1-3-8-5-6;/h6,8H,1-5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJXGHBGYGIWDME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CI.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodomethyl-piperidine hydrochloride typically involves the iodination of piperidine derivatives. One common method includes the reaction of piperidine with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete iodination .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Iodomethyl-piperidine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

3-Iodomethyl-piperidine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and receptor interactions.

Industry: The compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 3-Iodomethyl-piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various physiological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The reactivity and applications of piperidine derivatives depend heavily on substituents. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison

Key Observations:

- Reactivity : The iodomethyl group in 3-Iodomethyl-piperidine HCl facilitates nucleophilic substitution (e.g., SN2 reactions), unlike hydroxyl or methyl groups in analogues .

- Solubility : Hydroxyl-substituted derivatives (e.g., 3-Hydroxypiperidine HCl) exhibit higher water solubility due to hydrogen bonding, whereas iodinated and lipophilic derivatives (e.g., prenyl-substituted) favor organic phases .

Biological Activity

3-Iodomethyl-piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with an iodomethyl group. The presence of iodine can significantly influence the compound's reactivity and biological interactions. The molecular formula can be represented as CHClIN.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Interaction : The iodophenoxy group can modulate enzyme activity by participating in nucleophilic substitution reactions, which may lead to altered metabolic pathways.

- Receptor Binding : The piperidine moiety can facilitate binding to specific receptors, influencing cellular signaling and potentially leading to therapeutic effects in various conditions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Studies have shown that derivatives of piperidine compounds can inhibit DNA synthesis, leading to antitumor effects. This is particularly relevant in the context of cancer therapeutics .

- Neuropharmacological Effects : Compounds similar to 3-iodomethyl-piperidine have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease through acetylcholinesterase inhibition .

- Psychotropic Effects : Some studies suggest that piperidine derivatives may influence serotonin receptors, indicating potential applications in treating mood disorders .

Research Findings and Case Studies

Several studies have explored the biological activity of piperidine derivatives, including this compound. Below are key findings:

Q & A

Q. What are the recommended synthetic routes for 3-Iodomethyl-piperidine hydrochloride, and how can purity be validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution of a piperidine precursor (e.g., 3-chloromethyl-piperidine) with iodide ions under controlled conditions. For example, refluxing the precursor with sodium iodide in acetone or acetonitrile at 60–80°C for 12–24 hours . Purification via column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization (ethanol/water) is recommended. Validate purity using HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile mobile phase) and confirm structural integrity via -NMR (δ ~3.2–3.5 ppm for piperidine protons, δ ~4.1–4.3 ppm for iodomethyl group) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Due to potential irritancy and toxicity, use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation . Store the compound in a desiccator at 2–8°C to minimize hydrolysis. In case of skin contact, rinse immediately with water for 15 minutes and seek medical evaluation. Safety data for structurally similar piperidine derivatives suggest avoiding exposure to strong oxidizers or acids .

Q. How can researchers assess the hydrolytic stability of this compound under experimental conditions?

- Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffers (pH 1–10) and incubating at 25–40°C. Monitor degradation via HPLC at intervals (0, 24, 48, 72 hours). Hydrolysis of the iodomethyl group may produce 3-hydroxymethyl-piperidine, identifiable by a shift in retention time or NMR signals (e.g., loss of δ ~4.1–4.3 ppm peak) .

Advanced Research Questions

Q. What strategies optimize iodination efficiency in the synthesis of this compound?

- Methodological Answer : Use phase-transfer catalysts like tetrabutylammonium iodide to enhance iodide nucleophilicity in polar aprotic solvents (e.g., DMF). Kinetic studies suggest maintaining a 1.5–2.0 molar excess of NaI and monitoring reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane). For lab-scale reactions, microwave-assisted synthesis (100°C, 30 minutes) can reduce reaction time while achieving >90% yield .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies. Focus on the C-I bond dissociation energy and steric effects from the piperidine ring. Compare results with experimental kinetics (e.g., pseudo-first-order rate constants) to validate computational models .

Q. What analytical techniques resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Use a combination of gravimetric analysis (saturation in solvents like water, DMSO, ethanol) and dynamic light scattering (DLS) to quantify solubility limits. Conflicting data may arise from impurities or hydration states; thus, pre-dry samples at 60°C under vacuum and confirm anhydrous status via Karl Fischer titration .

Q. How can researchers evaluate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Screen for activity using enzyme inhibition assays (e.g., acetylcholinesterase or monoamine oxidase) at concentrations of 1–100 μM. Pair with molecular docking simulations (AutoDock Vina) to identify binding poses on target proteins. For receptor studies, employ radioligand displacement assays (e.g., -spiperone for dopamine receptors) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for this compound?

- Methodological Answer : Variations may arise from polymorphic forms or hydration. Characterize thermal behavior via differential scanning calorimetry (DSC) at a heating rate of 10°C/min. Compare results with literature by replicating purification methods (e.g., recrystallization vs. column chromatography) and confirming anhydrous state via -NMR (absence of water peak at δ ~1.5–2.0 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.